molecular formula C10H11ClO2 B2663430 1-Chloro-3-(2-methoxyphenyl)propan-2-one CAS No. 38694-34-7

1-Chloro-3-(2-methoxyphenyl)propan-2-one

Cat. No. B2663430
CAS RN: 38694-34-7
M. Wt: 198.65
InChI Key: FXYZVHRRAMJHFM-UHFFFAOYSA-N
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Description

“1-Chloro-3-(2-methoxyphenyl)propan-2-one” is a chemical compound with a molecular weight of 198.65 . It is a light-yellow to yellow to brown solid at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, a compound was synthesized in a flat-bottomed flask by adding methanol, 2-hydroxy acetophenone, sodium hydroxide solution, and p-anisaldehyde. The reaction mixture was kept under stirring at 80°C for 4 hours .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H11ClO2/c1-13-9-4-2-8(3-5-9)10(12)6-7-11/h2-5H,6-7H2,1H3 .


Chemical Reactions Analysis

There are studies on the kinetic resolution of similar compounds . For instance, Pseudomonas fluorescens lipase (PFL) was used as a biocatalyst for the kinetic resolution of a racemic intermediate of metoprolol, an important selective β1-blocker drug . PFL selectively acylated the R-form of this racemic intermediate in a short duration of 3 hours .


Physical And Chemical Properties Analysis

“this compound” is a light-yellow to yellow to brown solid at room temperature .

Scientific Research Applications

Synthesis and Stereochemistry

1-Chloro-3-(2-methoxyphenyl)propan-2-one has been utilized in the synthesis and study of stereochemistry in organic compounds. It's been converted by C-C coupling into diastereomeric compounds, which are crucial for understanding the stereochemical properties of organic molecules (Schickaneder, Grill, & Wagner, 1979).

Antimicrobial and Antiradical Activity

This compound is significant in the synthesis of antimicrobial and antiradical agents. Research has shown that derivatives of this compound exhibit lower biological activities in comparison with certain types of beta blockers, but still hold potential for development as antimicrobial agents (Čižmáriková et al., 2020).

Photocyclization Studies

The photocyclization of derivatives of this compound to flavones indicates significant potential for these compounds in chemical reactions that are light-induced, offering pathways for synthesis of complex organic structures (Košmrlj & Šket, 2007).

Spectroscopic Analysis and Molecular Docking

Detailed spectroscopic analysis and molecular docking studies of this compound reveal its potential in the field of biochemistry, particularly in understanding the molecular interactions and reactivity properties of various chemical structures (Viji et al., 2020).

Antioxidative Properties

Investigations into antioxidative phenylpropanoids derived from berries of Pimenta dioica have included this compound, demonstrating its relevance in the study of natural products and their antioxidative capabilities (Kikuzaki et al., 1999).

Synthesis of Novel Compounds

The compound has been used in the synthesis of a range of novel compounds, with applications in various fields including antimicrobial activity and materials science. These studies highlight its versatility as a chemical precursor (Nagamani et al., 2018).

Chemistry of Derivatives

Studies on the chemistry of derivatives of methoxychlor, where this compound plays a role, contribute to our understanding of organic compounds and their potential applications in various chemical processes (Baarschers & Vukmanich, 1986).

Safety and Hazards

The safety information for “1-Chloro-3-(2-methoxyphenyl)propan-2-one” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

1-chloro-3-(2-methoxyphenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-13-10-5-3-2-4-8(10)6-9(12)7-11/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYZVHRRAMJHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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